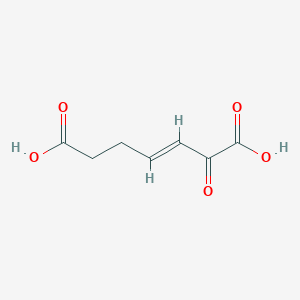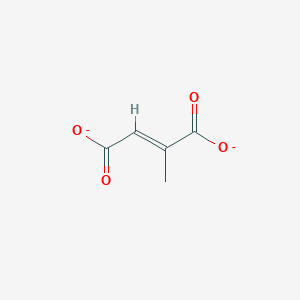
Mesaconate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesaconate(2-) is a dicarboxylic acid dianion that is the conjugate base of mesaconic acid. It has a role as a human metabolite and a plant metabolite. It derives from a fumarate(2-). It is a conjugate base of a mesaconic acid.
Aplicaciones Científicas De Investigación
Biosynthesis of Mesaconate in Microorganisms :
- Mesaconate is an intermediate in the glutamate degradation pathway in microorganisms like Clostridium tetanomorphum. Through metabolic engineering, mesaconate production was achieved in Escherichia coli. This involved expressing two key enzymes, glutamate mutase and 3-methylaspartate ammonia lyase, and optimizing various factors such as adenosylcobalamin availability and enzyme activity. This engineering enabled efficient production of mesaconate from glucose, signifying its potential in biotechnological applications (Wang & Zhang, 2015).
Optimization of Mesaconate Production :
- Further research focused on optimizing the fermentation efficiency of Escherichia coli for mesaconate production from glucose. This was achieved by modifying the carbon flux to 2-ketoglutarate, increasing the pool of phosphoenolpyruvate, and other genetic modifications. The result was a high titer and yield of mesaconate production, demonstrating the feasibility of large-scale biotechnological production of this compound (Wang et al., 2018).
Synthesis from Lignocellulosic Sugars :
- Engineering nonphosphorylative metabolism in E. coli allowed for the production of mesaconate from d-xylose and l-arabinose, common lignocellulosic sugars. This approach was more efficient compared to the pentose phosphate pathway and showed promising yields, highlighting mesaconate’s potential as a value-added chemical derived from renewable sources (Bai et al., 2016).
Complex Formation with Lanthanides :
- Research on Y(III) and lanthanide(III) mesaconates revealed the potential for mesaconate in forming stable, crystalline complexes with these metals. These complexes have unique thermal and spectral properties, suggesting applications in materials science and coordination chemistry (Brzyska et al., 2002).
Role in Microbial Metabolism :
- Studies on Escherichia coli O157:H7 highlighted the role of mesaconase enzymes in the metabolism of various C5-dicarboxylic acids, including mesaconate. This research provided insights into the metabolic pathways of pathogenic bacteria, with implications for understanding bacterial physiology and developing targeted therapies (Kronen & Berg, 2015).
Coupled Electrochemical and Microbial Catalysis :
- A study demonstrated the production of mesaconate from CO2 and electric energy through coupled electrochemical and microbial catalysis. This innovative approach links renewable energy resources with the biosynthesis of valuable chemicals, offering a sustainable pathway for mesaconate production (Hegner et al., 2020).
Quantification and Analysis Techniques :
- Development of sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays for quantifying mesaconate highlights its potential as a clinical biomarker and its role in metabolic disorders. This advancement is crucial for understanding the functional relationships of mesaconate in various biological contexts (Winterhoff et al., 2021).
Propiedades
Nombre del producto |
Mesaconate(2-) |
|---|---|
Fórmula molecular |
C5H4O4-2 |
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
(E)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2+ |
Clave InChI |
HNEGQIOMVPPMNR-NSCUHMNNSA-L |
SMILES isomérico |
C/C(=C\C(=O)[O-])/C(=O)[O-] |
SMILES |
CC(=CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



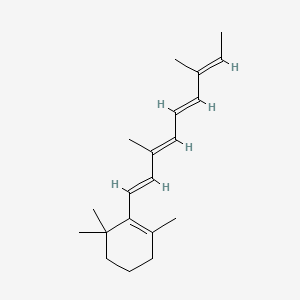
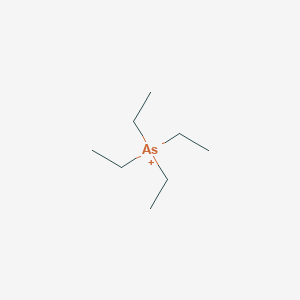
![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)
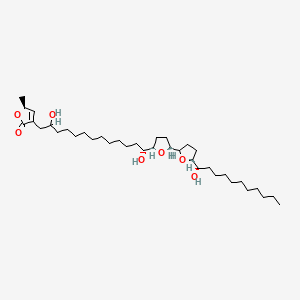





![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)

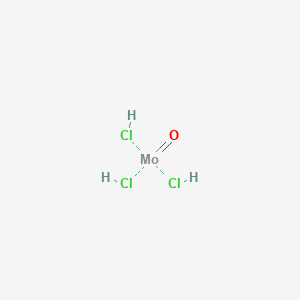
![(1S,4R,5S,8R,9R,11R,12S,13R,14R,18S)-5,11-dihydroxy-9,16-dimethyl-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1241712.png)
